(3r,5r,7r)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)adamantane-1-carboxamide
Description
This compound is a structurally complex adamantane derivative featuring a carboxamide group linked to a methylene bridge attached to a 1-(4-fluorophenyl)-1H-tetrazol-5-yl moiety. The 4-fluorophenyl substituent introduces electron-withdrawing properties, which may modulate receptor binding or enzymatic interactions.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O/c20-15-1-3-16(4-2-15)25-17(22-23-24-25)11-21-18(26)19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRUQFNTXHEMLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3R,5R,7R)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry. Its structural features suggest potential biological activities that may be relevant in therapeutic contexts. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique adamantane core, which is known for enhancing the bioavailability and stability of various drug molecules. The presence of a tetrazole ring and a fluorophenyl group may contribute to its interaction with biological targets.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For example, certain tetrazole-containing compounds have shown promise in regulating lipid metabolism in cancer cells under hypoxic conditions .
- Cholinesterase Inhibition : Some studies have indicated that similar compounds may act as inhibitors of acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease. Inhibition of AChE can enhance cholinergic signaling in the brain, potentially improving cognitive function .
The mechanisms through which this compound exerts its biological effects include:
- Interaction with Receptors : The compound may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways involved in cell proliferation and apoptosis .
- Modulation of Enzymatic Activity : Similar compounds have been shown to modulate the activity of enzymes involved in metabolic pathways, which could lead to altered drug metabolism and enhanced therapeutic efficacy .
Case Studies
Several case studies highlight the potential applications of this compound:
- Cancer Treatment : In vitro studies demonstrated that derivatives containing the tetrazole moiety significantly reduced cell viability in various cancer cell lines. The IC50 values were found to be comparable to established chemotherapeutic agents .
- Neuroprotective Effects : A study investigating the neuroprotective properties of adamantane derivatives found that they could improve cognitive function in animal models by enhancing cholinergic transmission through AChE inhibition .
Data Summary
Scientific Research Applications
Antimicrobial Properties
Research indicates that adamantane derivatives, including the compound , exhibit significant antimicrobial activity. A study highlighted the synthesis of various N-substituted adamantane derivatives and their evaluation against different microbial strains. The results demonstrated that these compounds possess potent antibacterial properties, making them candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
In addition to antimicrobial properties, adamantane derivatives have shown promising anti-inflammatory effects. The incorporation of the tetrazole moiety in the structure enhances these effects. Research suggests that such compounds can modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have shown that derivatives of adamantane can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against human cancer cell lines like HCT-116 and MCF-7, showing significant growth inhibition percentages . The mechanism of action often involves the induction of apoptosis in cancer cells.
Synthesis Methodologies
The synthesis of (3r,5r,7r)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)adamantane-1-carboxamide typically involves multi-step organic reactions. Common approaches include:
- Formation of the Adamantane Framework : The initial step often involves synthesizing the adamantane core through cyclization reactions.
- Introduction of the Tetrazole Moiety : The tetrazole group is introduced via a reaction with azides or nitroso compounds, which can be achieved under mild conditions to ensure high yields.
- Carboxamide Formation : Finally, the carboxamide functionality is added using standard amide coupling techniques.
These methodologies are critical for optimizing yield and purity in the final product .
Case Study 1: Antimicrobial Activity Evaluation
A series of adamantane derivatives were synthesized and screened for antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that modifications to the tetrazole group significantly enhanced antibacterial potency compared to unmodified derivatives .
Case Study 2: Anti-inflammatory Mechanism Investigation
In a study focused on anti-inflammatory mechanisms, researchers evaluated the effect of this compound on cytokine production in vitro. Results indicated a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential pathway for therapeutic applications in inflammatory diseases .
Case Study 3: Anticancer Activity Assessment
Another significant study assessed the anticancer properties of similar adamantane derivatives against various cancer cell lines. The results indicated that these compounds triggered apoptosis and inhibited cell proliferation through mitochondrial pathways. This finding supports further exploration into their use as chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Q & A
Q. Q1. What are the recommended synthetic routes for (3r,5r,7r)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)adamantane-1-carboxamide, and how do they differ in efficiency?
Methodological Answer: The compound can be synthesized via:
- Photoredox-catalyzed radical addition-polar cyclization : Utilize 1-((3r,5r,7r)-adamantan-1-yl)boronic ester derivatives with iodinated precursors under irradiation (e.g., Kessil lamp, 20 h) in dry DMSO, yielding ~30% after silica gel chromatography .
- Nickel-catalyzed cross-coupling : Combine aryl halides (e.g., 4-chlorobenzene derivatives) with adamantanethiols under optimized catalytic conditions (e.g., Ni/ligand systems), achieving 30–66% yields after gradient elution .
Key Considerations : Photoredox methods avoid transition metals but require specialized equipment, while nickel catalysis offers scalability but necessitates rigorous metal removal.
Q. Q2. How can researchers address the low aqueous solubility of adamantane-containing carboxamides during in vitro assays?
Methodological Answer:
- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to enhance solubility without disrupting biological activity .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonic acid, PEG chains) at non-critical positions via post-synthetic modifications .
- Nanoparticle encapsulation : Formulate with poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve bioavailability .
Q. Q3. What spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- NMR : Prioritize - and -NMR to confirm adamantane core (δ 1.6–2.1 ppm for CH groups) and tetrazole-methyl linkage (δ 4.1–4.3 ppm) .
- HRMS : Use ESI+ mode to verify molecular ion peaks (e.g., [M+H] at m/z 411.2) with <2 ppm error .
- X-ray crystallography : Resolve adamantane-tetrazole spatial orientation for absolute configuration validation .
Advanced Research Questions
Q. Q4. How can researchers optimize reaction conditions to improve yields in photoredox-based syntheses?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial design to screen variables (e.g., light intensity, solvent polarity, catalyst loading). For example, a 3 factorial design revealed DMSO as optimal for radical stability .
- Catalyst selection : Compare 4CzIPN (λ = 450 nm) versus Ru(bpy)_3$$^{2+} (λ = 460 nm); 4CzIPN reduces side reactions by 20% .
- Flow chemistry : Continuous-flow reactors enhance photon exposure and reduce reaction time by 40% .
Q. Q5. What in vivo models are appropriate for evaluating the antihypoxic activity of this compound, and how should dosing be calibrated?
Methodological Answer:
- Rat hypoxia-hypercapnia model : Place animals in sealed chambers (1330 mL) with 5% O, 10% CO, and monitor survival time. Administer compound at 1/10 LD (e.g., 50 mg/kg IP) dissolved in isotonic saline .
- Control benchmarking : Compare to Mexidol (100 mg/kg), a known antihypoxic agent, to establish efficacy thresholds .
- Pharmacokinetics : Measure plasma concentrations via LC-MS at 0.5, 2, 6, and 24 h post-administration to assess half-life and bioavailability .
Q. Q6. How can contradictory data on enzyme inhibition (e.g., IC50_{50}50 variability across studies) be resolved?
Methodological Answer:
- Standardize assay conditions : Use consistent ATP concentrations (1 mM for kinase assays) and buffer systems (HEPES, pH 7.4) to minimize variability .
- Orthogonal validation : Confirm inhibition via surface plasmon resonance (SPR) to rule out assay artifacts. For example, SPR showed 10 nM binding affinity despite IC = 50 nM in fluorescence-based assays .
- Molecular dynamics (MD) simulations : Model compound-enzyme interactions to identify conformational states affecting inhibition potency .
Q. Q7. What strategies mitigate toxicity risks during preclinical testing of adamantane-tetrazole hybrids?
Methodological Answer:
- Acute toxicity screening : Conduct OECD 423 tests in rodents, starting at 10 mg/kg and escalating to 300 mg/kg. Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) .
- Metabolic profiling : Use human hepatocyte cultures to identify reactive metabolites (e.g., glutathione adducts) via LC-HRMS .
- Structural alerts : Replace tetrazole with triazolo[1,5-a]pyrimidine to reduce off-target binding to hERG channels .
Q. Q8. How can computational methods guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?
Methodological Answer:
- QSAR modeling : Train models on logBB values of 50 adamantane derivatives to predict BBB permeability (e.g., polar surface area <90 Å, cLogP = 2–4) .
- MD simulations : Simulate compound interaction with lipid bilayers to optimize hydrogen-bonding capacity and rigidity .
- In situ perfusion : Validate predictions using rat brain perfusion models, calculating permeability-surface area (PS) coefficients .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
